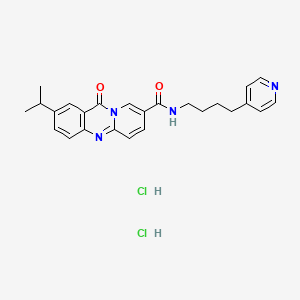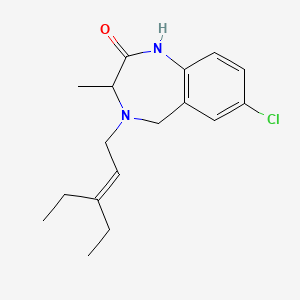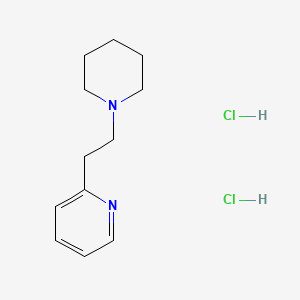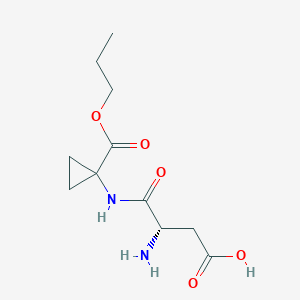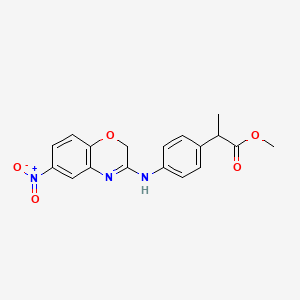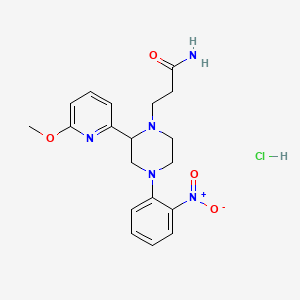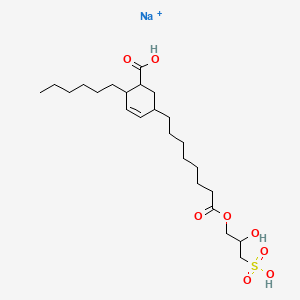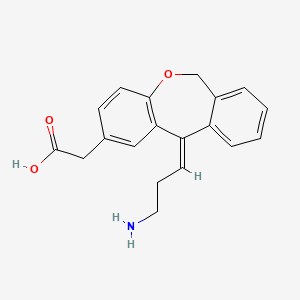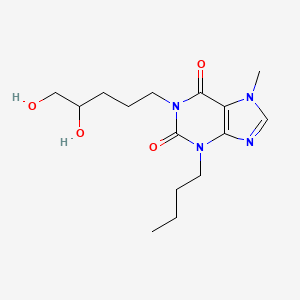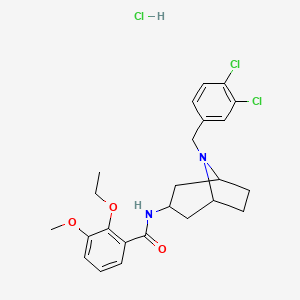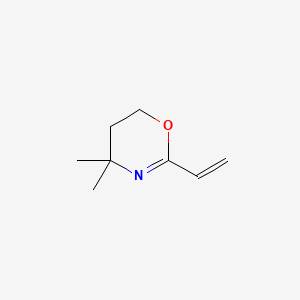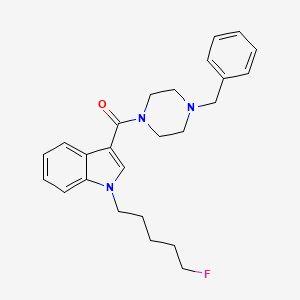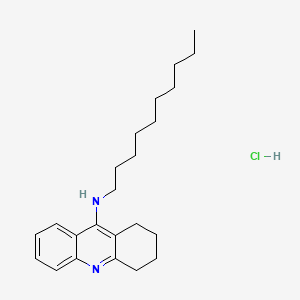
9-Acridinamine, 1,2,3,4-tetrahydro-N-decyl-, monohydrochloride, hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Acridinamine, 1,2,3,4-tetrahydro-N-decyl-, monohydrochloride, hydrate is a chemical compound with a complex structure It is a derivative of acridine, a heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Acridinamine, 1,2,3,4-tetrahydro-N-decyl-, monohydrochloride, hydrate typically involves the reaction of cyclohexanone with 2-aminobenzonitrile . The reaction conditions include the use of a suitable solvent and a catalyst to facilitate the reaction. The product is then purified through crystallization or other purification techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification methods to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
9-Acridinamine, 1,2,3,4-tetrahydro-N-decyl-, monohydrochloride, hydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
9-Acridinamine, 1,2,3,4-tetrahydro-N-decyl-, monohydrochloride, hydrate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 9-Acridinamine, 1,2,3,4-tetrahydro-N-decyl-, monohydrochloride, hydrate involves the inhibition of acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the brain . By inhibiting AChE, this compound increases the levels of acetylcholine, which can improve cognitive function. Additionally, it may block sodium and potassium channels, contributing to its pharmacological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tacrine Hydrochloride: Another acetylcholinesterase inhibitor with similar applications in treating neurological disorders.
Rivastigmine Tartrate: A cholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Memantine Hydrochloride: An NMDA receptor antagonist used in the treatment of Alzheimer’s disease.
Uniqueness
9-Acridinamine, 1,2,3,4-tetrahydro-N-decyl-, monohydrochloride, hydrate is unique due to its specific structure and the presence of the decyl group, which may enhance its lipophilicity and ability to cross biological membranes
Propriétés
Numéro CAS |
113106-71-1 |
|---|---|
Formule moléculaire |
C23H35ClN2 |
Poids moléculaire |
375.0 g/mol |
Nom IUPAC |
N-decyl-1,2,3,4-tetrahydroacridin-9-amine;hydrochloride |
InChI |
InChI=1S/C23H34N2.ClH/c1-2-3-4-5-6-7-8-13-18-24-23-19-14-9-11-16-21(19)25-22-17-12-10-15-20(22)23;/h9,11,14,16H,2-8,10,12-13,15,17-18H2,1H3,(H,24,25);1H |
Clé InChI |
NQMVIXLPAHTCOW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCNC1=C2CCCCC2=NC3=CC=CC=C31.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



